molecular formula C10H16N2O3 B8776794 tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate

tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate

Cat. No. B8776794
M. Wt: 212.25 g/mol
InChI Key: RLVDSLHRXJLWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl ((3-methylisoxazol-5-yl)methyl)carbamate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[(3-methyl-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O3/c1-7-5-8(15-12-7)6-11-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,11,13)

InChI Key

RLVDSLHRXJLWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 321 mg (2.27 mmol) of 2-(3-methylisoxazol-5-yl)acetic acid, 0.5 mL (2.32 mmol) of diphenylphosphorylazide (DPPA), and 0.35 mL (2.51 mmol) of triethylamine in 30 mL of distilled tert-butyl alcohol was refluxed for 13.5 hours. The solution was concentrated, and the crude residue was dissolved in EtOAc. The organic layer was washed with 1N HCl (3×10 mL) and saturated NaHCO3 solution (3×10 mL). The organic layer was dried over sodium sulfate, filtered, concentrated. Purification by flash silica gel chromatography (28% EtOAc/hexanes) provided 50 mg (10% yield) of tert-butyl (3-methylisoxazol-5-yl)methylcarbamate as a pale yellow solid.
Quantity
321 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.